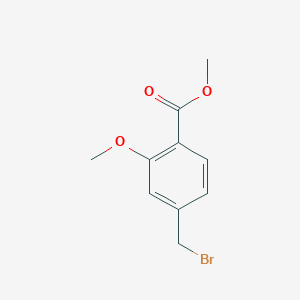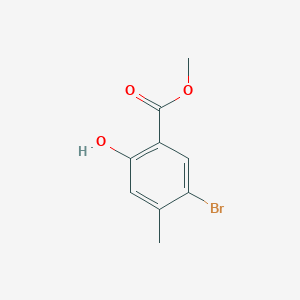
Methyl 5-bromo-2-hydroxy-4-methylbenzoate
Overview
Description
Methyl 5-bromo-2-hydroxy-4-methylbenzoate: is an organic compound with the molecular formula C9H9BrO3 It is a derivative of benzoic acid, where the carboxyl group is esterified with methanol, and the aromatic ring is substituted with bromine, hydroxyl, and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 5-bromo-2-hydroxy-4-methylbenzoate can be synthesized through the bromination of methyl 4-methylsalicylate. The process involves the following steps:
Starting Material: Methyl 4-methylsalicylate.
Bromination: The aromatic ring is brominated using bromine (Br2) in the presence of a suitable solvent like acetic acid or chloroform.
Reaction Conditions: The reaction is typically carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Raw Materials: Large quantities of methyl 4-methylsalicylate and bromine.
Reaction Vessels: Industrial reactors equipped with temperature control and stirring mechanisms.
Purification: The product is purified through recrystallization or distillation to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions: Methyl 5-bromo-2-hydroxy-4-methylbenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Ester Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents.
Ester Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products:
Substitution Products: Depending on the nucleophile, products like 5-azido-2-hydroxy-4-methylbenzoate or 5-thiocyanato-2-hydroxy-4-methylbenzoate.
Hydrolysis Product: 5-bromo-2-hydroxy-4-methylbenzoic acid.
Oxidation Products: 5-bromo-2-oxo-4-methylbenzoate or 5-bromo-2-formyl-4-methylbenzoate.
Scientific Research Applications
Methyl 5-bromo-2-hydroxy-4-methylbenzoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: Potential use in the development of new drugs due to its unique structural features.
Biological Studies: Used in studies involving enzyme inhibition and receptor binding.
Material Science: Investigated for its properties in the development of new materials with specific functionalities.
Mechanism of Action
The mechanism of action of methyl 5-bromo-2-hydroxy-4-methylbenzoate involves its interaction with molecular targets such as enzymes or receptors. The bromine and hydroxyl groups play a crucial role in binding to active sites, while the ester group can undergo hydrolysis to release the active carboxylic acid. The exact pathways depend on the specific application and target.
Comparison with Similar Compounds
Methyl 5-bromo-2-hydroxybenzoate: Lacks the methyl group at the 4-position.
Methyl 5-bromo-2-methoxy-4-methylbenzoate: Contains a methoxy group instead of a hydroxyl group.
Methyl 5-bromo-4-methylbenzoate: Lacks the hydroxyl group at the 2-position.
Uniqueness: Methyl 5-bromo-2-hydroxy-4-methylbenzoate is unique due to the presence of both bromine and hydroxyl groups on the aromatic ring, along with the ester functionality
Properties
IUPAC Name |
methyl 5-bromo-2-hydroxy-4-methylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO3/c1-5-3-8(11)6(4-7(5)10)9(12)13-2/h3-4,11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEMKAVJRIYGNEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Br)C(=O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80465491 | |
| Record name | methyl 5-bromo-2-hydroxy-4-methylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80465491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39503-57-6 | |
| Record name | methyl 5-bromo-2-hydroxy-4-methylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80465491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
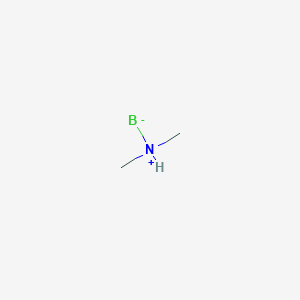

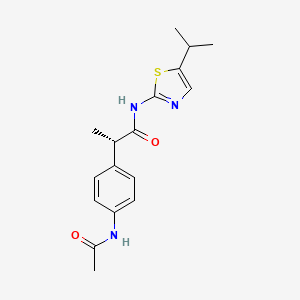
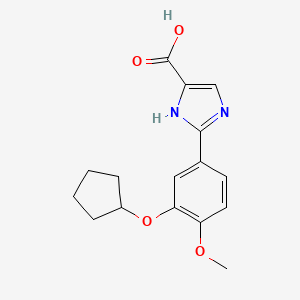
![2-(6-Chloro-3-pyridinyl)-2,5-diazabicyclo[2.2.1]heptane dihydrochloride](/img/structure/B1366337.png)


![Carbamic acid, N-[(1S)-1-[[[(1S)-1-[(ethylamino)carbonyl]propyl]amino]carbonyl]-3-methylbutyl]-, phenylmethyl ester](/img/structure/B1366341.png)
![5-[[(4-Methoxyphenyl)amino]carbonyl]amino-8-ethyl-2-(2-furyl)-pyrazolo[4,3-e]1,2,4-triazolo[1,5-c]pyrimidine](/img/structure/B1366343.png)
